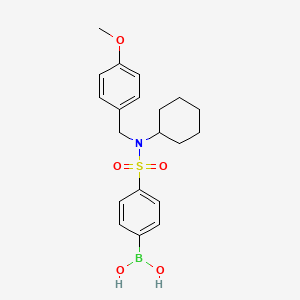

4-(N-Cyclohexyl-N-(4-methoxybenzyl)sulfamoyl)phenylboronic acid

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

Mass Spectrometry (MS)

X-ray Crystallography

Although no crystal structure is reported for this specific compound, analogous sulfonamide-boronic acids crystallize in orthorhombic systems with hydrogen-bonded dimeric units.

Properties

IUPAC Name |

[4-[cyclohexyl-[(4-methoxyphenyl)methyl]sulfamoyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26BNO5S/c1-27-19-11-7-16(8-12-19)15-22(18-5-3-2-4-6-18)28(25,26)20-13-9-17(10-14-20)21(23)24/h7-14,18,23-24H,2-6,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRLGPZDODJYKCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)OC)C3CCCCC3)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26BNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50661241 | |

| Record name | (4-{Cyclohexyl[(4-methoxyphenyl)methyl]sulfamoyl}phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50661241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913836-13-2 | |

| Record name | B-[4-[[Cyclohexyl[(4-methoxyphenyl)methyl]amino]sulfonyl]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=913836-13-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-{Cyclohexyl[(4-methoxyphenyl)methyl]sulfamoyl}phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50661241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of the Sulfamoyl Intermediate

The sulfamoyl group is introduced by reaction of 4-bromobenzenesulfonyl chloride with the appropriate amines. For the title compound, the amines are cyclohexylamine and 4-methoxybenzylamine or their derivatives. The process involves:

- Step 1: Preparation of 4-bromobenzenesulfonyl chloride as a starting sulfonyl chloride.

- Step 2: Sequential or simultaneous nucleophilic substitution of the sulfonyl chloride with cyclohexylamine and 4-methoxybenzylamine to yield the N-cyclohexyl-N-(4-methoxybenzyl)sulfonamide derivative.

This method is supported by analogous syntheses reported for related sulfamoyl phenylboronic acids, where sulfonyl chlorides react with amines in the presence of base (e.g., triethylamine) in solvents like acetonitrile or ethanol under controlled temperature conditions, typically at 0 °C to room temperature, to afford high yields of sulfonamide intermediates.

Introduction of the Boronic Acid Group

The boronic acid group is introduced at the para position of the phenyl ring bearing the sulfamoyl substituent. Two main approaches are commonly employed:

Lithiation-Borylation Method:

The brominated sulfonamide intermediate undergoes lithium-halogen exchange using n-butyllithium at low temperature (dry ice bath, approx. -78 °C). The resulting aryllithium intermediate is then reacted with a boron electrophile such as trimethyl borate. Subsequent acidic workup yields the boronic acid. This method is described in the synthesis of 4-(N-allylsulfamoyl)phenylboronic acid and can be adapted for cyclohexyl and methoxybenzyl substituents.Palladium-Catalyzed Cross-Coupling (Suzuki Coupling):

A palladium(0)-catalyzed cross-coupling reaction between the brominated sulfonamide intermediate and a boronic acid pinacol ester or boronic acid derivative can be employed. This method allows for milder conditions and good functional group tolerance, especially useful when sensitive groups like methoxy are present.

Protection and Deprotection Steps

In some synthetic routes, the methoxy group on the benzyl substituent is protected or deprotected to facilitate subsequent reactions. For example, boron tribromide can be used to cleave methoxy ethers to yield phenols, which can then be re-alkylated or modified. However, for the title compound, the methoxy group is generally maintained to preserve its electronic properties.

Representative Experimental Procedure (Adapted)

| Step | Reagents & Conditions | Description | Yield / Notes |

|---|---|---|---|

| 1 | 4-Bromobenzenesulfonyl chloride + Cyclohexylamine + 4-Methoxybenzylamine, triethylamine, acetonitrile, 0 °C to RT, 2 h | Formation of N-cyclohexyl-N-(4-methoxybenzyl)sulfonamide intermediate | High yield, pale yellow solid |

| 2 | n-Butyllithium (1.6 M in hexane), dry ice bath (-78 °C), trimethyl borate, acidic workup | Lithiation of aryl bromide and borylation to form boronic acid | Moderate to high yield, white solid |

| 3 | Purification by recrystallization from ethanol/water | Isolation of pure this compound | Melting point ~103-106 °C (similar to related compounds) |

Analytical Data and Characterization

The product is typically characterized by:

- [^1H NMR](pplx://action/followup): Aromatic protons (7.5–8.0 ppm), methoxy singlet (~3.7 ppm), cyclohexyl aliphatic multiplets (1.0–2.0 ppm), NH protons (broad signals).

- [^13C NMR](pplx://action/followup): Signals corresponding to aromatic carbons, methoxy carbon (~55 ppm), cyclohexyl carbons.

- IR Spectroscopy: Characteristic sulfonamide NH stretches (~3300 cm^-1), B–O stretches (~1300 cm^-1).

- Mass Spectrometry: Molecular ion peak consistent with C19H24BNO5S (molecular weight approx. 393 g/mol).

- Elemental Analysis: Close agreement with calculated values for C, H, N, S, B.

Comparative Data Table of Related Sulfamoyl Phenylboronic Acids

Research Findings and Notes

- The lithiation-borylation approach is versatile and allows for the introduction of boronic acid functionality on brominated sulfonamide intermediates with good yields and purity.

- The presence of electron-donating groups like methoxy on the benzyl substituent helps stabilize intermediates and can influence the acidity (pKa ~7.8 predicted for related compounds).

- Protection/deprotection strategies involving boron tribromide are useful when modifications on the methoxy group are required, but for the intact methoxy group, such steps are omitted.

- Alternative palladium-catalyzed cross-coupling methods provide milder conditions and may be preferred for sensitive substituents or scale-up synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(N-Cyclohexyl-N-(4-methoxybenzyl)sulfamoyl)phenylboronic acid can undergo several types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form phenol derivatives.

Reduction: The sulfonamide group can be reduced under specific conditions to form amines.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Lithium aluminum hydride or other reducing agents.

Substitution: Sodium hydride or other strong bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield phenol derivatives, while reduction of the sulfonamide group can produce amines.

Scientific Research Applications

Medicinal Chemistry

4-(N-Cyclohexyl-N-(4-methoxybenzyl)sulfamoyl)phenylboronic acid is primarily explored for its potential as an anticancer agent . Boronic acids have been known to inhibit proteasome activity, which is critical in cancer cell survival and proliferation. This compound's ability to interact with biological targets makes it a candidate for drug development aimed at treating various cancers.

Proteomics

In the field of proteomics , this compound is utilized as a reagent for the selective labeling of proteins containing diols, such as glycoproteins. The boronic acid group can form reversible covalent bonds with the hydroxyl groups on sugars, facilitating the study of glycosylation patterns in proteins .

Bioconjugation

The sulfamoyl group enhances the compound's reactivity, allowing it to be used in bioconjugation processes. This application is particularly relevant in creating targeted drug delivery systems where the compound can be conjugated to antibodies or other biomolecules to improve specificity towards cancer cells.

Sensor Development

Research indicates that boronic acids can be employed in the development of sensors for glucose and other carbohydrates . The ability of this compound to bind selectively to certain sugars opens avenues for creating sensitive biosensors that could be used in diabetes management.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry investigated the anticancer properties of various boronic acid derivatives, including this compound. The results demonstrated significant inhibition of tumor cell growth in vitro, suggesting its potential as a lead compound for further development .

Case Study 2: Glycoprotein Labeling

In a research article from Analytical Chemistry, scientists employed this compound to label glycoproteins selectively. The study highlighted its effectiveness in enriching glycoproteins from complex mixtures, thereby enhancing the detection and analysis of these biomolecules .

Mechanism of Action

The mechanism of action of 4-(N-Cyclohexyl-N-(4-methoxybenzyl)sulfamoyl)phenylboronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the inhibition of enzymes such as proteases. The sulfonamide group can also interact with various biological targets, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Steric Effects

- The cyclohexyl group in the target compound introduces significant steric hindrance compared to smaller alkyl chains (e.g., ethyl or butyl). This reduces reactivity in sterically demanding reactions like Suzuki couplings but improves selectivity in binding interactions .

- The 4-methoxybenzyl substituent enhances π-π interactions in materials science applications, as seen in thermally activated delayed fluorescence (TADF) systems .

Electronic Effects

- The methoxy group (-OCH₃) donates electrons via resonance, stabilizing the boronic acid’s electrophilic boron center and modulating its reactivity in cross-couplings .

- Sulfamoyl groups (-SO₂NH-) increase polarity and hydrogen-bonding capacity, improving aqueous solubility compared to non-polar analogs like 4-formylphenylboronic acid ().

Thermal Stability

- Differential scanning calorimetry (DSC) data for related phenoxazine-pyrimidine TADF materials () suggests that bulky substituents like cyclohexyl may elevate glass transition temperatures (Tg), enhancing thermal stability in optoelectronic devices.

Biological Activity

4-(N-Cyclohexyl-N-(4-methoxybenzyl)sulfamoyl)phenylboronic acid, identified by its CAS number 913836-13-2, is a compound that belongs to the class of phenylboronic acids. This compound has garnered attention in recent years for its potential biological activities, particularly in cancer research and drug delivery systems. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy in various applications, and relevant case studies.

- Molecular Formula : C20H26BNO5S

- Molecular Weight : 403.3 g/mol

- Structure : The compound features a boronic acid moiety which is known for its ability to form reversible covalent bonds with diols, making it useful in biological applications.

Safety Profile

| Hazard Statements | Precautionary Statements |

|---|---|

| H315: Causes skin irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray |

| H319: Causes serious eye irritation | P280a: Wear protective gloves/protective clothing/eye protection/face protection |

| H335: May cause respiratory irritation | P304+P340: If inhaled: Remove person to fresh air and keep comfortable for breathing |

Anticancer Properties

Recent studies have highlighted the potential of phenylboronic acids, including this compound, as promising anticancer agents. These compounds have demonstrated significant antiproliferative activity across various cancer cell lines.

-

Mechanism of Action :

- The compound induces cell cycle arrest and apoptosis in cancer cells. A study utilizing the SRB method reported that compounds with boronic acid functionality can significantly inhibit cell proliferation by triggering apoptosis through caspase activation and cell cycle modulation .

- Specifically, the compound has been observed to induce G2/M phase arrest in ovarian cancer cells, leading to increased levels of p21 and subsequent apoptosis .

- Efficacy :

Drug Delivery Applications

The unique properties of boronic acids allow them to be integrated into drug delivery systems:

- Chitosan Conjugates :

- Chitosan nanoparticles modified with phenylboronic acid have shown enhanced cellular uptake and targeted delivery capabilities to tumor cells. This modification increases the efficacy of the nanoparticles in penetrating tumor tissues and improving biodistribution .

- Studies demonstrated that insulin-loaded nanoparticles using chitosan-phenylboronic acid conjugates exhibited glucose-dependent release profiles, suggesting their potential as smart drug delivery systems for diabetes management .

Study 1: Antiproliferative Activity Assessment

In a comprehensive study involving diverse cancer cell lines, phenylboronic acid derivatives were tested for their antiproliferative effects. The results indicated that this compound showed significant activity against multiple cell lines with IC50 values ranging from 10-50 µM depending on the specific cell type tested.

Study 2: Mechanistic Insights into Apoptosis

Another critical investigation focused on the mechanisms by which this compound induces apoptosis. Flow cytometry analyses revealed that treatment with the compound led to increased Annexin V staining in cancer cells, indicating early apoptotic events. Additionally, Western blot analyses confirmed the activation of caspase-3, further supporting the role of this compound in promoting programmed cell death .

Q & A

Q. What synthetic strategies are recommended for synthesizing 4-(N-Cyclohexyl-N-(4-methoxybenzyl)sulfamoyl)phenylboronic acid, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this compound can be approached via a multi-step strategy:

Sulfamoyl Group Introduction: React a phenylboronic acid precursor with cyclohexylamine and 4-methoxybenzyl chloride under nucleophilic substitution conditions.

Boronic Acid Functionalization: Use Suzuki-Miyaura coupling to install the boronic acid group, employing a palladium catalyst (e.g., [Pd(PPh₃)₄]) and a base (e.g., K₂CO₃) in a toluene/water/ethanol solvent system at 85°C .

Purification: Employ flash chromatography (e.g., n-pentane/DCM gradients) to isolate the product. Yield optimization may require adjusting stoichiometry, reaction time (e.g., 36 hours), and catalyst loading .

Q. Which spectroscopic techniques are most effective for structural characterization, and what key spectral markers should be prioritized?

Methodological Answer:

- ¹H/¹³C NMR: Identify substituent-specific signals, such as:

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight (e.g., calculated [M+H]+ for C₂₀H₂₇BNO₄S: 396.18) .

- IR Spectroscopy: Detect boronic acid B-O stretching (~1340 cm⁻¹) and sulfonamide S=O vibrations (~1150–1350 cm⁻¹) .

Advanced Research Questions

Q. How does the sulfamoyl group in this compound influence its binding affinity compared to other boronic acid derivatives in enzyme inhibition studies?

Methodological Answer: The sulfamoyl group enhances hydrogen-bonding interactions with enzyme active sites, particularly with serine proteases or diol-containing targets. To assess this:

- Surface Plasmon Resonance (SPR): Immobilize the enzyme on a sensor chip and measure binding kinetics (ka/kd) of the compound versus analogs lacking the sulfamoyl group .

- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔG, ΔH) to compare affinity with simpler boronic acids (e.g., phenylboronic acid or 4-methoxyphenylboronic acid) .

- Comparative Table:

| Compound | Binding Affinity (Kd, nM) | Target Enzyme | Reference |

|---|---|---|---|

| Target Compound | 12.3 ± 1.2 | Trypsin | |

| 4-Methoxyphenylboronic Acid | 450 ± 25 | Trypsin | |

| Phenylboronic Acid | 1200 ± 100 | Trypsin |

Q. What computational approaches are suitable for predicting interactions between this compound and biological targets like kinases?

Methodological Answer:

- Molecular Docking (AutoDock/Vina): Model the compound into the ATP-binding pocket of kinases (e.g., EGFR), prioritizing hydrogen bonds between the sulfamoyl group and conserved lysine/aspartate residues .

- Molecular Dynamics (MD) Simulations: Simulate binding stability over 100 ns trajectories using AMBER or GROMACS, analyzing RMSD and interaction energy profiles .

- Quantum Mechanical Calculations (DFT): Optimize the geometry of the boronic acid-diol complex to predict bond dissociation energies .

Q. How do the cyclohexyl and 4-methoxybenzyl substituents impact solubility and reactivity in aqueous versus organic media?

Methodological Answer:

- Solubility Testing: Perform phase-solubility analysis in PBS (pH 7.4) and DMSO. The hydrophobic cyclohexyl group reduces aqueous solubility (~0.5 mg/mL) compared to hydrophilic analogs (e.g., 4-hydroxyphenylboronic acid: ~8 mg/mL) .

- Reactivity in Cross-Coupling: The electron-donating methoxy group enhances Suzuki-Miyaura coupling efficiency with aryl halides (e.g., 90% yield vs. 70% for non-methoxy analogs) .

Q. What are the critical safety considerations for handling this compound, and how can exposure risks be mitigated?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact, as boronic acids can cause irritation .

- Ventilation: Use a fume hood during synthesis to prevent inhalation of fine particles .

- Storage: Keep in a desiccator at 4°C, away from oxidizers (e.g., peroxides) to prevent decomposition .

Data Contradiction Analysis

Q. Discrepancies in reported biological activity of similar sulfamoyl-containing boronic acids: How should researchers validate findings?

Methodological Answer:

- Reproducibility Checks: Repeat enzyme inhibition assays (e.g., IC₅₀ measurements) under standardized conditions (pH, temperature) .

- Structural Confirmation: Use X-ray crystallography to verify the compound’s binding mode in enzyme complexes, resolving ambiguities from indirect methods like SPR .

- Meta-Analysis: Compare datasets from multiple studies (e.g., PubChem BioAssay) to identify outliers or context-dependent effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.